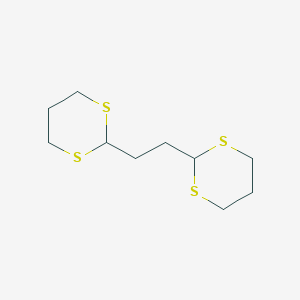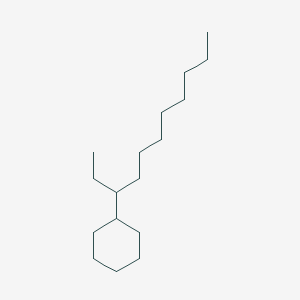
(1-Ethylnonyl)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Ethylnonyl)cyclohexane is a cyclic hydrocarbon that is commonly used in scientific research. It is a colorless liquid that is insoluble in water but soluble in organic solvents. This compound has various applications in the field of chemistry and biochemistry due to its unique properties and structure. In
Aplicaciones Científicas De Investigación
((1-Ethylnonyl)cyclohexane)cyclohexane has various scientific research applications. It is commonly used as a solvent for organic compounds due to its nonpolar nature. This compound is also used as a starting material for the synthesis of other compounds. Additionally, ((1-Ethylnonyl)cyclohexane)cyclohexane is used in the field of biochemistry to study the effects of hydrophobic compounds on biological systems.
Mecanismo De Acción
The mechanism of action of ((1-Ethylnonyl)cyclohexane)cyclohexane is not fully understood. However, it is believed to interact with hydrophobic regions of proteins and cell membranes. This interaction can alter the structure and function of these molecules, leading to various biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
((1-Ethylnonyl)cyclohexane)cyclohexane has various biochemical and physiological effects. It has been shown to have antimicrobial properties, inhibiting the growth of certain bacteria and fungi. Additionally, this compound has been shown to have anti-inflammatory effects, reducing inflammation in various tissues. ((1-Ethylnonyl)cyclohexane)cyclohexane has also been shown to have antioxidant properties, protecting cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ((1-Ethylnonyl)cyclohexane)cyclohexane in lab experiments is its nonpolar nature. This makes it an excellent solvent for organic compounds. Additionally, this compound has a low toxicity, making it safe to use in laboratory settings. However, one limitation of using ((1-Ethylnonyl)cyclohexane)cyclohexane is its high cost. This can make it difficult to use in large-scale experiments.
Direcciones Futuras
There are several future directions for the study of ((1-Ethylnonyl)cyclohexane)cyclohexane. One area of research is the development of new synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of ((1-Ethylnonyl)cyclohexane)cyclohexane. This can lead to the development of new drugs and therapies that target hydrophobic regions of proteins and cell membranes. Finally, there is a need for more studies on the potential environmental impact of ((1-Ethylnonyl)cyclohexane)cyclohexane, as it is commonly used in laboratory settings.
Conclusion
In conclusion, ((1-Ethylnonyl)cyclohexane)cyclohexane is a cyclic hydrocarbon that has various scientific research applications. It is commonly used as a solvent for organic compounds and as a starting material for the synthesis of other compounds. Additionally, this compound has various biochemical and physiological effects, including antimicrobial, anti-inflammatory, and antioxidant properties. While there are advantages and limitations to using ((1-Ethylnonyl)cyclohexane)cyclohexane in laboratory settings, there are several future directions for the study of this compound, including the development of new synthesis methods and the exploration of its environmental impact.
Métodos De Síntesis
The synthesis of ((1-Ethylnonyl)cyclohexane)cyclohexane is a complex process that involves several steps. The most common method for synthesizing this compound is the Grignard reaction. In this reaction, a Grignard reagent is reacted with a cyclic ketone to form an alcohol intermediate. The alcohol intermediate is then dehydrated to form the desired product.
Propiedades
Número CAS |
13151-78-5 |
|---|---|
Nombre del producto |
(1-Ethylnonyl)cyclohexane |
Fórmula molecular |
C17H34 |
Peso molecular |
238.5 g/mol |
Nombre IUPAC |
undecan-3-ylcyclohexane |
InChI |
InChI=1S/C17H34/c1-3-5-6-7-8-10-13-16(4-2)17-14-11-9-12-15-17/h16-17H,3-15H2,1-2H3 |
Clave InChI |
FXZJDDWIBPIHOM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(CC)C1CCCCC1 |
SMILES canónico |
CCCCCCCCC(CC)C1CCCCC1 |
Sinónimos |
(1-Ethylnonyl)cyclohexane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



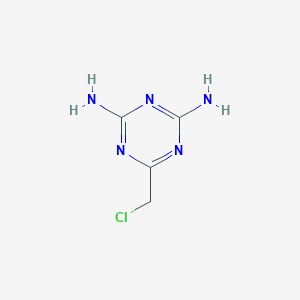
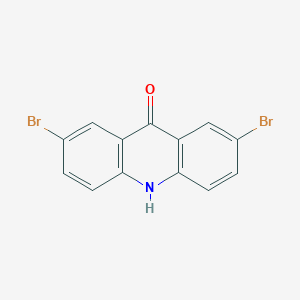
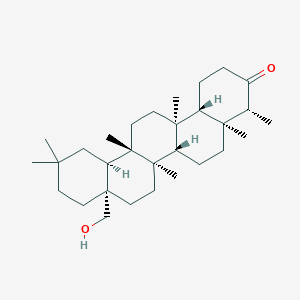

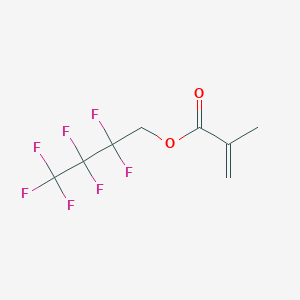
![Bicyclo[3.2.0]hept-2-en-6-one](/img/structure/B82278.png)
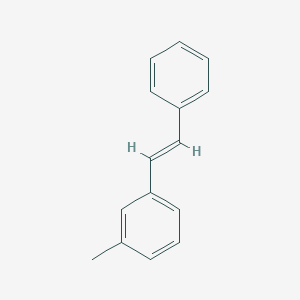
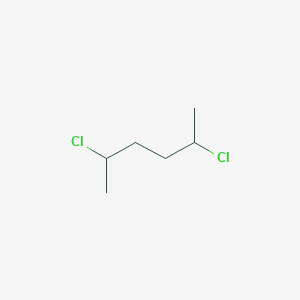
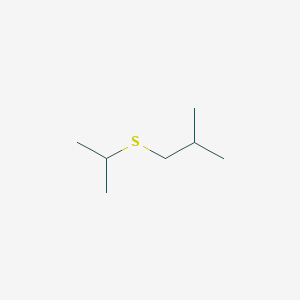
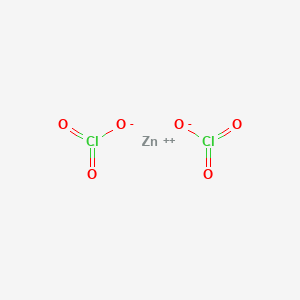
![Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate](/img/structure/B82286.png)
